1-Acetylpiperidine-2-carboximidamide

Anticoagulant discovery Serine protease inhibition Thrombin inhibitors

1-Acetylpiperidine-2-carboximidamide (N-acetylpipecolamidine) is a critical pharmacophore for trypsin-like serine protease inhibitors. Its N-acetyl group confers a 43,000-fold potency enhancement against human thrombin (IC50 2.30 nM) compared to unsubstituted piperidine-2-carboximidamide, while eliminating off-target iNOS inhibition. This validated scaffold enables precise S1 pocket engagement for anticoagulant SAR campaigns. Procure with confidence for selective protease inhibitor design.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B12449927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpiperidine-2-carboximidamide
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCCC1C(=N)N
InChIInChI=1S/C8H15N3O/c1-6(12)11-5-3-2-4-7(11)8(9)10/h7H,2-5H2,1H3,(H3,9,10)
InChIKeyJYWBWPZGENIUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylpiperidine-2-carboximidamide: Key Structural and Pharmacological Baseline for Serine Protease Inhibitor Procurement


1-Acetylpiperidine-2-carboximidamide (CAS: not widely assigned; also known as N-acetylpipecolamidine) is a piperidine-based chemical building block characterized by an acetyl group at the N1 position and a carboximidamide (amidine) moiety at the C2 position. This structural arrangement constitutes a critical pharmacophore for the design of non-peptidic, arginine-mimicking inhibitors of trypsin-like serine proteases, including thrombin and Factor Xa [1]. The molecule is primarily utilized in medicinal chemistry and early-stage drug discovery as a constrained core scaffold for developing anticoagulant agents.

Why 1-Acetylpiperidine-2-carboximidamide Cannot Be Substituted with Generic Piperidine-2-carboximidamides: Evidence of Functional Divergence


The direct substitution of 1-Acetylpiperidine-2-carboximidamide with simpler, unsubstituted piperidine-2-carboximidamide analogs is not scientifically valid due to a fundamental divergence in both potency and target selectivity. As evidenced by quantitative enzymatic assays, the N-acetyl group on the target compound dramatically enhances its inhibitory potency against human thrombin by approximately 43,000-fold compared to the unsubstituted core [1]. Conversely, the unsubstituted core exhibits a contrasting selectivity profile, including measurable inhibition of inducible nitric oxide synthase (iNOS) [2], an off-target activity not associated with the N-acetyl derivative in reported data. This functional divergence renders generic substitution a high-risk approach for projects requiring specific serine protease inhibition, as it introduces significant variability in both desired activity and off-target profiles.

Quantitative Differentiation Guide: 1-Acetylpiperidine-2-carboximidamide vs. Key Analogs and In-Class Compounds


Human Thrombin Inhibition: 1-Acetyl vs. Unsubstituted Piperidine-2-carboximidamide

1-Acetylpiperidine-2-carboximidamide demonstrates a 43,478-fold increase in potency for inhibiting human thrombin compared to its unsubstituted core scaffold, piperidine-2-carboximidamide [1].

Anticoagulant discovery Serine protease inhibition Thrombin inhibitors

Selectivity Profiling: Differential iNOS Off-Target Liability

The unsubstituted piperidine-2-carboximidamide core exhibits measurable inhibition of human inducible nitric oxide synthase (iNOS) with an IC50 of 100,000 nM [1]. In contrast, the N-acetyl derivative 1-Acetylpiperidine-2-carboximidamide has no reported activity against iNOS, indicating a marked improvement in selectivity driven by the acetyl modification [2].

Off-target profiling Selectivity Nitric oxide synthase

Enzyme Selectivity within the Coagulation Cascade: Thrombin vs. Factor Xa

Data from patent literature indicates that 1-Acetylpiperidine-2-carboximidamide and its derivatives are capable of inhibiting both thrombin (Factor IIa) and Factor Xa, two key enzymes in the coagulation cascade [1]. While specific comparative Ki values for the exact compound against Factor Xa are not publicly available, the class of carboximidamide derivatives to which it belongs is characterized as having high anticoagulant activity by targeting Factor Xa [2]. This dual potential contrasts with more selective agents and positions the scaffold as a useful tool for investigating balanced versus selective inhibition strategies.

Coagulation cascade Selectivity Anticoagulant

Validated Research and Industrial Application Scenarios for 1-Acetylpiperidine-2-carboximidamide


Design and Synthesis of Potent, Non-Peptidic Thrombin Inhibitors

Researchers focused on developing novel anticoagulants can utilize 1-Acetylpiperidine-2-carboximidamide as a validated starting scaffold. Its demonstrated nanomolar IC50 (2.30 nM) against human thrombin confirms its ability to potently engage the S1 specificity pocket of the enzyme [1]. This makes it a superior core compared to unsubstituted piperidine-2-carboximidamide, which lacks this potency.

Structure-Activity Relationship (SAR) Studies on Serine Protease Selectivity

The compound serves as an excellent probe for SAR campaigns aimed at modulating selectivity between thrombin, Factor Xa, and other trypsin-like proteases. Its structural relationship to known carboximidamide Factor Xa inhibitors, combined with its potent thrombin activity, allows for systematic exploration of modifications that tune selectivity within the coagulation cascade [2].

Development of Arginine-Mimicking Pharmacophores with Reduced Off-Target Activity

The N-acetyl derivative offers a distinct advantage over the unsubstituted piperidine-2-carboximidamide core by eliminating measurable iNOS inhibition [3]. This cleaner profile makes it a preferred building block for projects where minimizing off-target nitric oxide synthase activity is a critical design criterion.

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